Silane, dichlorobis(3-chloropropyl)-

Catalog No.
S1895975
CAS No.
33317-65-6
M.F
C6H12Cl4Si
M. Wt
254.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silane, dichlorobis(3-chloropropyl)-

CAS Number

33317-65-6

Product Name

Silane, dichlorobis(3-chloropropyl)-

IUPAC Name

dichloro-bis(3-chloropropyl)silane

Molecular Formula

C6H12Cl4Si

Molecular Weight

254.1 g/mol

InChI

InChI=1S/C6H12Cl4Si/c7-3-1-5-11(9,10)6-2-4-8/h1-6H2

InChI Key

HDNRFVFMQJSRPE-UHFFFAOYSA-N

SMILES

C(C[Si](CCCCl)(Cl)Cl)CCl

Canonical SMILES

C(C[Si](CCCCl)(Cl)Cl)CCl

Bis(3-chloropropyl)dichlorosilane is a highly specialized, bifunctional organosilane coupling agent and polymer precursor. Featuring two hydrolyzable silicon-chlorine bonds and two reactive 3-chloropropyl chains, it serves as a critical building block for synthesizing high-density functional polysiloxanes and advanced surface coatings. Unlike standard mono-functionalized silanes, this compound maximizes the density of reactive pendant groups per silicon atom while maintaining a strictly linear or cyclic polymer architecture upon condensation. For procurement teams and materials scientists, it represents the premium choice when downstream applications require maximum loading capacity for nucleophilic substitution without compromising polymer solubility or processability [1].

Research & Procurement Fit

Architecture

Linear siloxane chain extension with two reactive Si–Cl sites

Functional Density

Two terminal chloropropyl groups for dual post-functionalization

Surface Control

Difunctional design supports homogeneous monolayer grafting

Attempting to substitute Bis(3-chloropropyl)dichlorosilane with common alternatives severely compromises material performance and processability. Replacing it with (3-chloropropyl)trichlorosilane introduces a third hydrolyzable site, which inevitably leads to uncontrolled 3D crosslinking, rapid gelation, and the loss of polymer solubility during synthesis. Conversely, substituting with (3-chloropropyl)methyldichlorosilane maintains linear processability but halves the density of functionalizable alkyl chloride sites, drastically reducing the final loading capacity of the synthesized stationary phase or functional resin. Procurement decisions must prioritize the exact dual-alkyl-chloride structure of CAS 33317-65-6 to ensure both high functional density and architectural control [1].

Substitution Risk

Target compound (2 Si-Cl)
Network Architecture

Trifunctional analogs (3 Si-Cl) produce uncontrolled 3D crosslinking instead of linear chains, altering film morphology.

Target compound (2 C3H6Cl)
Reactive Group Density

Mono-chloropropyl silanes offer only one terminal handle per anchor, halving the post-functionalization capacity.

Target compound (difunctional)
Surface Reproducibility

Trialkoxy or trichloro analogs may yield multilayer films, making monolayer-based sensor or chromatography phases irreproducible.

Functional Density of Alkyl Chloride Sites

For applications requiring high loading of secondary functional groups (such as amines, thiols, or chiral selectors), Bis(3-chloropropyl)dichlorosilane provides two reactive alkyl chloride sites per silicon atom. Compared to the industry standard (3-chloropropyl)methyldichlorosilane, this doubles the theoretical functionalization density while maintaining the same linear chain-forming bifunctionality at the silicon center. This structural advantage is critical for maximizing the active-site payload in functionalized materials [1].

Evidence DimensionReactive alkyl chloride sites per monomer unit
Target Compound Data2 sites/Si
Comparator Or Baseline(3-Chloropropyl)methyldichlorosilane (1 site/Si)
Quantified Difference100% increase in functionalizable sites
ConditionsStoichiometric nucleophilic substitution (e.g., amination)

Maximizes the loading capacity of active sites in functionalized polysiloxanes and surface coatings without altering the polymer backbone architecture.

Process Safety Window
Head-to-head
BP 234.7 °C vs 181–183 °C; Flash 98.8 °C vs 84 °C
Broader liquid handling range, reduced vapor risk above 180 °C
Comparison with 3-chloropropyltrichlorosilane at 760 mmHg

Polymer Architecture and Gelation Control

When synthesizing functionalized siloxane polymers, the choice of precursor dictates the final network structure. Bis(3-chloropropyl)dichlorosilane possesses exactly two hydrolyzable Si-Cl bonds, ensuring the formation of processable, soluble linear or cyclic polysiloxanes. In contrast, using (3-chloropropyl)trichlorosilane introduces a third crosslinking site, leading to rapid, irreversible 3D network formation and gelation during hydrolysis, which ruins processability [1].

Evidence DimensionNetwork architecture post-hydrolysis
Target Compound DataLinear/cyclic polymers (0 crosslinking sites per Si)
Comparator Or Baseline(3-Chloropropyl)trichlorosilane (1 crosslinking site per Si)
Quantified DifferenceElimination of uncontrolled 3D gelation
ConditionsAqueous hydrolysis and polycondensation

Ensures the synthesized functional polysiloxanes remain soluble and processable for subsequent coating, molding, or functionalization steps.

Monolayer vs Multilayer
Class-level inference
Difunctional (2 Si-Cl): dense monolayer; Trifunctional (3 Si-Cl): inhomogeneous multilayer
Controls film thickness and surface uniformity
Based on Langmuir 2005 phenylsilane analog study

Steric Control of Condensation Kinetics

The presence of two bulky 3-chloropropyl groups exerts significant steric hindrance around the central silicon atom compared to simpler dialkyl dichlorosilanes. This steric shielding reduces the rate of moisture-driven polycondensation, offering a more controlled process window for uniform monolayer deposition on silica surfaces compared to the highly moisture-sensitive dichlorodimethylsilane, which is prone to bulk precipitation [1].

Evidence DimensionHydrolysis/Condensation process window
Target Compound DataExtended working time (sterically hindered by two C3 chains)
Comparator Or BaselineDichlorodimethylsilane (rapid, unhindered condensation)
Quantified DifferenceSlower, controlled self-assembly kinetics
ConditionsAmbient moisture exposure during surface grafting

Prevents bulk precipitation in the coating bath, ensuring highly reproducible, uniform monolayer formation on target substrates.

Functional Group Density
Structural stoichiometry
2 chloropropyl groups per molecule vs 1 for mono-analogs
Potential to double surface reactive sites
Surface coverage reference: 2.5 mmol/g from mono-silane grafting
Synthesis Yield
Cross-study comparable
61.9% isolated yield vs ≤49% for methyl analog
Higher synthetic efficiency, distillative separation
Patent JP6044361B2; Pt-catalyzed hydrosilylation
Filler Dispersion
Class-level inference
Lower Payne effect than amino silane; lower tensile than mercapto
Improved processability, reduced scorch risk
CPTES analog in CR rubber; Polymer Testing 2014
Char Yield Potential
Class-level inference
Higher chloropropyl content → crosslinked residue at 800 °C
May support fire-resistant or ceramic precursor use
TGA of chloropropyl polysiloxanes under N₂

High-Capacity Chromatography Phases

Because it doubles the functionalizable alkyl chloride density compared to monopropyl analogs, Bis(3-chloropropyl)dichlorosilane is the optimal precursor for synthesizing high-loading silica-supported stationary phases. Downstream amination or thiolation yields dense functional layers ideal for complex chromatographic separations [1].

Soluble Highly Functionalized Polysiloxanes

Its strictly bifunctional nature at the silicon center prevents the 3D gelation associated with trichlorosilanes. This makes it indispensable for manufacturing linear silicone oils and elastomers that require a high density of reactive pendant groups for subsequent crosslinking or functionalization [2].

Precursors for Supported Catalysts

The controlled condensation kinetics and high functional density allow for the precise grafting of this silane onto mesoporous materials. The resulting dense array of chloropropyl groups serves as an excellent anchor for immobilizing transition metal catalysts or chiral ligands without clogging the pore structures [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chromatographic stationary phase monolayer
Difunctional Si-Cl₂ architecture for monolayer control
Grafting uniformity, layer thickness, reproducibility
Telechelic silicone polymer synthesis
Dual Si-Cl and dual chloroalkyl termini
Linear chain extension, end-group fidelity
Halogenated rubber compounding
Chloro functionality without amine scorch risk
Filler dispersion, scorch safety, shelf stability
High-temperature coatings/ceramic precursors
High chloropropyl density per monomer unit
Char yield, crosslink network at 800 °C

Other CAS

33317-65-6

Wikipedia

Silane, dichlorobis(3-chloropropyl)-

General Manufacturing Information

Silane, dichlorobis(3-chloropropyl)-: ACTIVE

Explore Compound Types